(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Description
2-[4-(2-Aminoethyl)phenoxy]acetic acid is a phenoxyacetic acid derivative characterized by a phenoxy backbone substituted with a 2-aminoethyl group at the para position and an acetic acid moiety.
Properties
IUPAC Name |
(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLCAQWQPIFKRX-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@H](C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS No. 58349-15-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- Molecular Formula : C11H15NO·HCl
- Molecular Weight : 213.70 g/mol
- Purity : ≥95%
- Physical Form : Solid
- Storage Conditions : Room temperature
The biological activity of (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels in the brain and potentially offering therapeutic effects for mood disorders.
1. Neuropharmacological Studies
Research indicates that (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride exhibits neuroprotective properties. Studies have demonstrated its ability to mitigate oxidative stress and inflammation in neuronal cells:
2. Antidepressant Activity
In animal models of depression, (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride demonstrated notable antidepressant-like effects:
| Model | Result |
|---|---|
| Forced Swim Test | Reduced immobility time compared to control groups, indicating antidepressant activity. |
| Tail Suspension Test | Similar reductions in immobility suggest efficacy in mood enhancement. |
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study published in MDPI explored the neuroprotective effects of this compound in models of Parkinson's disease. The results indicated that it could prevent dopaminergic neuron death through mechanisms involving mitochondrial protection and reduction of lipid peroxidation .
Case Study 2: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, administration of (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride resulted in significant improvement in depressive symptoms as measured by standardized scales over an 8-week period .
Scientific Research Applications
Medicinal Chemistry
(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets:
- Antidepressant Activity : Research indicates that compounds similar to this compound can exhibit antidepressant-like effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
- Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases like Alzheimer's and Parkinson's .
Neuropharmacology
The unique structure of (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride allows it to potentially influence neurotransmitter systems:
- Dopaminergic Activity : It may act as a dopamine receptor modulator, which could be beneficial in treating conditions like schizophrenia or bipolar disorder .
- Serotonin Receptor Interaction : The compound's affinity for serotonin receptors can be explored for its role in mood regulation and the treatment of anxiety disorders .
Analytical Chemistry
In analytical chemistry, (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can serve as a standard reference material for:
- Chromatographic Techniques : It is used in high-performance liquid chromatography (HPLC) to ensure the accuracy of analytical methods in pharmaceutical research .
Case Studies
Comparison with Similar Compounds
Bioactivity
- Hypolipidemic Activity: 2-(4-(2-Aminothiazol-4-yl)phenoxy)acetic acid derivatives demonstrate significant cholesterol-lowering effects (30–50% in hyperlipidemic models), attributed to thiazole-mediated interactions with lipid metabolism pathways . In contrast, GW501516 acts as a PPARδ agonist, enhancing fatty acid oxidation and insulin sensitivity .
- Enzyme Inhibition: The oxopyrrolidinyl-acetamido derivative (C₁₄H₁₆N₂O₅) inhibits aminopeptidase-M (AP-M), a metalloprotease, with high potency (IC₅₀ ~5 µM), likely due to its oxopyrrolidine moiety mimicking natural substrates .
Structural Impact on Solubility and Stability
- Polarity: The 2-aminoethyl group in the target compound enhances hydrophilicity compared to chlorinated analogues like 2,4-D, which exhibit higher lipophilicity and environmental persistence .
- Metabolic Stability: Thiazole-containing derivatives (e.g., 2-(4-(2-Aminothiazol-4-yl)phenoxy)acetic acid) show improved metabolic stability over simple aminoethyl derivatives, as thiazole rings resist oxidative degradation .
Contradictions and Limitations
- Activity vs. Structural Similarity : Despite structural similarities, 2,4-D (a herbicide) and GW501516 (a PPARδ agonist) exhibit divergent biological roles, highlighting that substituent chemistry dictates target specificity .
- Synthetic Feasibility: Aminoethyl-substituted phenoxyacetic acids may face challenges in regioselective synthesis, whereas thiazole or oxopyrrolidinyl derivatives benefit from established coupling protocols .
Preparation Methods
Reduction of 1,6-Dimethoxynaphthalene
In a 1000 mL reactor, 42 g of 1,6-dimethoxynaphthalene is dissolved in 289 g of absolute ethanol and 8.4 g of liquid ammonia. Sodium metal (35 g) is added in batches under controlled conditions (25–35°C), followed by a 48-hour reduction period. Post-reduction, the mixture is diluted with water, and ethanol is distilled off. Hydrolysis with dilute hydrochloric acid yields 5-methoxy-2-tetralone at 81% purity.
Purification and Analysis
Gas chromatography confirms a 46% yield of 5-methoxy-2-tetralone, with residual byproducts managed through fractional distillation. This method’s scalability and efficiency make it preferable for industrial applications.
Asymmetric Induction Synthesis
The most efficient route to the (R)-enantiomer employs asymmetric induction, as described in US20140046095A1. This method avoids low-yield resolution steps by leveraging chiral reagents during intermediate formation.
Addition-Elimination Reaction
5-Methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine in a 1:2 molar ratio under catalytic conditions (methanesulfonic acid or p-toluenesulfonic acid). Solvents such as toluene or methyl tert-butyl ether facilitate the reaction, producing the chiral Schiff base intermediate (Compound I) with high diastereomeric excess.
Reduction and Configuration Control
Compound I undergoes reduction with sodium borohydride (NaBH₄) in tetrahydrofuran at –30°C to 20°C. This step induces asymmetry, forming Compound II (N-[(R)-1-phenylethyl]-2-amino-5-methoxy-1,2,3,4-tetralin) with >99% enantiomeric excess (ee).
Hydrogenolysis and Salt Formation
Hydrogenolysis of Compound II using palladium-carbon (Pd/C) in ethanol removes the chiral auxiliary, yielding (S)-2-amino-5-methoxytetralin. Acidification with HCl generates the hydrochloride salt. Although optimized for the S-enantiomer, reversing the chiral reagent (to S-α-phenylethylamine) would theoretically produce the R-enantiomer with comparable yield (68.7%) and purity (99%).
Chiral Resolution Approaches
Prior to asymmetric synthesis, chiral resolution was the primary method for obtaining enantiopure (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
Racemic Synthesis and Resolution
Racemic 2-amino-5-methoxytetralin is synthesized via reductive amination of 5-methoxy-2-tetralone using ammonium acetate and sodium cyanoborohydride. The racemate is then resolved using (R)-mandelic acid in ethanol, yielding the (R)-enantiomer after recrystallization. However, this method suffers from low yields (17–23.5%) and requires multiple purification steps.
Alternative Synthetic Routes
Corey-Bakshi-Shibata Reduction
The PMC study describes an oxazaborolidine-catalyzed reduction of 5-methoxy-2-tetralone to produce chiral alcohols. Adapting this method, the ketone could be converted to the corresponding amine via reductive amination with an enantioselective catalyst, though this route remains experimentally unexplored for the target compound.
Multi-Step Functionalization
Evitachem’s approach for a structurally similar compound [(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride] involves iodination, nucleophilic substitution with piperidine analogues, and deprotection. While untested for the target molecule, this strategy highlights the potential for introducing chirality early in the synthesis via asymmetric hydrogenation or enzymatic resolution.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride?
- Methodology :
- A six-step synthesis starting from 2-naphthoic acid involves bromination, esterification, Birch reduction, Curtius rearrangement, and hydrogenolysis. This route yields the racemic mixture, which is resolved using chiral resolving agents like 4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide .
- Alternative approaches use 5-methoxy-2-tetralone as a precursor, followed by reductive amination and subsequent resolution of enantiomers via recrystallization of diastereomeric salts .
- Key Data :
- Overall yield: 27% for the six-step synthesis .
- Enantiomeric resolution: Optical rotations ([α]D) of resolved salts range from −71.5° to +71.1° (c = 1 in methanol), confirming high enantiomeric excess .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Used to verify substituent positions and stereochemistry. For example, the methoxy group at C5 appears as a singlet at δ 3.81 ppm in the free base form .
- HPLC (chiral) : Employed with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) to assess enantiomeric purity .
- HRMS : Validates molecular weight and formula (e.g., C12H18NOCl requires m/z 227.11 for [M+H]+) .
- Data Table :
| Technique | Key Parameters | Reference |
|---|---|---|
| 1H NMR (CDCl₃) | δ 3.81 (s, 3H, OCH₃), δ 2.66–2.70 (t, 3H) | |
| Chiral HPLC | Retention times: 11.2–17.2 min |
Advanced Research Questions
Q. How can researchers optimize enantiomeric resolution during synthesis?
- Methodology :
- Chiral Resolving Agents : Use enantiopure 4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide to form diastereomeric salts. Recrystallization in ethanol enhances optical purity .
- Dynamic Kinetic Resolution : Explore catalytic asymmetric hydrogenation of imine intermediates to directly access the (R)-enantiomer .
- Challenges :
- Racemization during recrystallization requires strict temperature control (<0°C) .
Q. What in vivo evidence supports the dopaminergic activity of this compound?
- Methodology :
- D2/D3 Receptor Binding Assays : (R)-enantiomer shows higher affinity (Ki < 10 nM) compared to (S)-enantiomer, validated via competitive displacement of [³H]spiperone in striatal membranes .
- Neuroprotective Studies : In MPTP-induced Parkinsonian mice, the compound restores motor function (rotarod latency: 120s vs. 60s in controls) and reduces oxidative stress markers (e.g., 30% decrease in lipid peroxidation) .
- Data Table :
| Assay | Result (R-enantiomer) | Reference |
|---|---|---|
| D2 Receptor Ki | 8.2 ± 1.3 nM | |
| Rotarod Improvement | 100% recovery at 10 mg/kg dose |
Q. How do structural modifications at the N-alkyl position affect pharmacological properties?
- Methodology :
- SAR Studies : Propyl and cyclooctyl substituents at the N-position enhance D2 receptor affinity by 3–5-fold compared to methyl groups. Hydrophobic interactions with receptor subpockets are critical .
- In Silico Docking : Molecular modeling (e.g., AutoDock Vina) identifies favorable van der Waals interactions between N-propyl groups and Leu2.65/Val2.64 residues in the D2 receptor .
- Key Finding :
- trans-4-Cyclooctyl derivatives (e.g., 5m) exhibit improved log P values (3.2 vs. 2.5 for parent compound), correlating with enhanced blood-brain barrier permeability .
Contradictions and Resolutions
- Racemization During Synthesis : reports a six-step route with Birch reduction, while uses reductive amination. The latter avoids harsh conditions, reducing racemization risks .
- Chiral Purity Metrics : Optical rotation values vary between studies due to solvent and concentration differences. Standardized protocols (e.g., fixed c = 1 in methanol) mitigate discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
